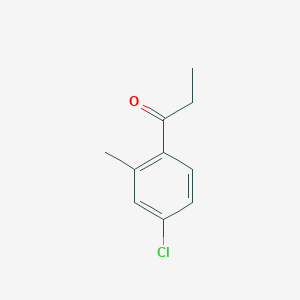

1-(4-Chloro-2-methylphenyl)propan-1-one

Description

1-(4-Chloro-2-methylphenyl)propan-1-one is a halogenated aryl ketone with a propan-1-one backbone substituted at the phenyl ring with a chlorine atom at the para position and a methyl group at the ortho position. This structural motif is common in synthetic organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and materials. The electron-withdrawing chlorine atom and electron-donating methyl group influence its reactivity in coupling, reduction, and condensation reactions .

Properties

IUPAC Name |

1-(4-chloro-2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-3-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBQXWGNORCIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-methylphenyl)propan-1-one can be synthesized through several methods. One common route involves the Friedel-Crafts acylation of 4-chloro-2-methylbenzene (toluene derivative) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carbonyl group can yield alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.

Medicine: The compound is involved in the development of drugs, particularly those targeting neurological and psychiatric disorders.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)propan-1-one largely depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The pathways involved can vary widely, but typically include interactions with neurotransmitter systems or metabolic enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Chloro-2-methylphenyl)propan-1-one with structurally related aryl ketones, focusing on substituent effects, reactivity, and applications:

Detailed Research Findings

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (Cl, Br): Halogens at the para position (e.g., 1-(4-chlorophenyl)propan-1-one) enhance electrophilicity at the α-carbon, enabling efficient coupling with N-hydroxyphthalimide (NHPI) to form C-O bonds (67% yield) . Bromine at the meta position (1-(3-bromo-4-chlorophenyl)propan-1-one) further increases reactivity for bromination and condensation .

- Steric Effects: Bulky substituents (e.g., 2-methyl in this compound) may hinder reaction kinetics. For example, 1-(4-Ethylphenyl)-2-methylpropan-1-one shows reduced coupling yields (64%) compared to less hindered analogs .

- Heterocyclic Analogs: Thiophene-containing analogs (e.g., 1-(thiophen-2-yl)propan-1-one) exhibit lower yields (50–58%) due to electronic and steric mismatches in coupling reactions .

Structural Insights from Crystallography

SHELX software, widely used for crystallographic refinement, has been applied to analyze related ketones. For example, ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate derivatives were structurally characterized using SHELXL, highlighting the importance of precise substituent positioning .

Biological Activity

1-(4-Chloro-2-methylphenyl)propan-1-one, a compound with significant chemical and biological relevance, is a member of the ketone family. This compound has garnered attention due to its potential applications in pharmaceuticals and its biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a chloro and a methyl group on the aromatic ring, which significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 186.65 g/mol |

| Melting Point | Not well-defined |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It can modulate enzyme activity and receptor interactions, leading to alterations in cellular signaling pathways. The exact mechanisms are still under investigation but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study reported that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Study 1: Antimicrobial Activity

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of this compound in a mouse model of neuroinflammation. The findings suggested that treatment with this compound significantly reduced neuroinflammatory markers and improved cognitive function in treated mice compared to controls.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, indicating potential anticancer properties. The IC50 values varied across different cell lines, highlighting the need for further exploration into its mechanisms.

Structure-Activity Relationship (SAR)

The structural modifications on the phenyl ring significantly affect the biological activity of this compound. For instance, substituents such as methyl and chloro groups enhance its interaction with biological targets, thereby increasing its efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.